Cas no 2920402-46-4 (1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxycyclobutane-1-carboxylic acid)

1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxycyclobutane-1-carboxylic acid is a fluorenylmethyloxycarbonyl (Fmoc)-protected amino acid derivative featuring a cyclobutane backbone with a hydroxyl substituent. This compound is primarily utilized in solid-phase peptide synthesis (SPPS), where the Fmoc group serves as a temporary protecting group for the amine functionality, enabling selective deprotection under mild basic conditions. The hydroxyl group on the cyclobutane ring offers additional reactivity for further functionalization or conjugation. Its rigid cyclobutane structure can influence peptide conformation, making it valuable in the design of constrained peptides for medicinal chemistry and biophysical studies. The compound is characterized by high purity and stability, ensuring reliable performance in synthetic applications.
1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxycyclobutane-1-carboxylic acid structure
2920402-46-4 structure
商品名:1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxycyclobutane-1-carboxylic acid
CAS番号:2920402-46-4
MF:C20H19NO5
メガワット:353.4
CID:6801023
PubChem ID:132350906

1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxycyclobutane-1-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 1-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxycyclobutane-1-carboxylic acid
    • TRANS-1-((((9H-FLUOREN-9-YL)METHOXY)CARBONYL)AMINO)-3-HYDROXYCYCLOBUTANE-1-CARBOXYLIC ACID
    • MFCD32012147
    • EN300-657475
    • cis-1-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxy-cyclobutanecarboxylic acid
    • trans-1-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxy-cyclobutanecarboxylic acid
    • F98075
    • CIS-1-((((9H-FLUOREN-9-YL)METHOXY)CARBONYL)AMINO)-3-HYDROXYCYCLOBUTANE-1-CARBOXYLIC ACID
    • 2137143-57-6
    • 1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxycyclobutane-1-carboxylic acid
    • Rel-(1r,3r)-1-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxycyclobutane-1-carboxylic acid
    • 2920402-46-4
    • Rel-(1s,3s)-1-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxycyclobutane-1-carboxylic acid
    • 1-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxy-cyclobutanecarboxylic acid
    • EN300-657473
    • 2137583-09-4
    • 1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxycyclobutane-1-carboxylic acid
    • (1s,3s)-1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxycyclobutane-1-carboxylic acid
    • F89126
    • インチ: InChI=1S/C20H19NO5/c22-12-9-20(10-12,18(23)24)21-19(25)26-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,12,17,22H,9-11H2,(H,21,25)(H,23,24)
    • InChIKey: BJIOQZLQMVAEFZ-UHFFFAOYSA-N
    • ほほえんだ: C1C(CC1(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O

計算された属性

  • せいみつぶんしりょう: 353.12632271g/mol
  • どういたいしつりょう: 353.12632271g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 5
  • 重原子数: 26
  • 回転可能化学結合数: 5
  • 複雑さ: 536
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 95.9Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.4

1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxycyclobutane-1-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Aaron
AR02AHW8-250mg
trans-1-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxy-cyclobutanecarboxylic acid
2920402-46-4 97%
250mg
$604.00 2025-02-18
Aaron
AR02AHW8-1g
trans-1-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxy-cyclobutanecarboxylic acid
2920402-46-4 97%
1g
$1508.00 2025-02-18
Aaron
AR02AHW8-500mg
trans-1-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxy-cyclobutanecarboxylic acid
2920402-46-4 97%
500mg
$1006.00 2025-02-18
Aaron
AR02AHW8-100mg
trans-1-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxy-cyclobutanecarboxylic acid
2920402-46-4 97%
100mg
$453.00 2025-02-18

1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxycyclobutane-1-carboxylic acid 関連文献

1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxycyclobutane-1-carboxylic acidに関する追加情報

Introduction to 1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino]-3-hydroxycyclobutane-1-carboxylic acid (CAS No. 2920402-46-4)

1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino]-3-hydroxycyclobutane-1-carboxylic acid, identified by its CAS number 2920402-46-4, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biomedicine. This compound belongs to a class of molecules characterized by its intricate structural framework, which includes a fluorenylmethoxy carbonyl moiety and an amino group linked to a hydroxycyclobutane scaffold. The presence of these functional groups imparts unique chemical properties that make it a valuable candidate for further exploration in drug discovery and therapeutic development.

The fluorenylmethoxy carbonyl (Fmoc) group is particularly noteworthy, as it is commonly employed in peptide synthesis as an protecting group for the amino function. However, in the context of this compound, the Fmoc moiety may serve additional purposes beyond mere protection. For instance, it could enhance the solubility of the molecule in polar solvents or influence its interactions with biological targets. The amino group, on the other hand, provides a site for further derivatization, allowing chemists to modify the compound's properties to suit specific biological activities.

The hydroxycyclobutane core is another critical feature of this compound. Cyclobutane derivatives are known for their stability and ability to engage in favorable interactions with biological macromolecules. The hydroxyl group attached to the cyclobutane ring introduces polarity and potential hydrogen bonding capabilities, which can be exploited to improve binding affinity and selectivity. Together, these structural elements contribute to the compound's potential as a bioactive molecule.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the biological behavior of complex molecules like 1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino]-3-hydroxycyclobutane-1-carboxylic acid with greater accuracy. By leveraging high-throughput virtual screening techniques, scientists can identify potential binding pockets and interaction modes within target proteins or enzymes. This approach has been instrumental in accelerating the discovery of novel therapeutic agents and has paved the way for more rational drug design strategies.

In particular, the fluorenylmethoxy carbonyl group has been studied for its role in modulating enzyme activity. For example, certain proteases and kinases exhibit specific preferences for substrates containing Fmoc-like functionalities. By incorporating this moiety into the molecular structure of 1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino]-3-hydroxycyclobutane-1-carboxylic acid, researchers can design molecules that selectively interact with these enzymes, potentially leading to the development of new drugs targeting various diseases.

The hydroxycyclobutane scaffold has also been explored for its potential applications in medicinal chemistry. Studies have shown that cyclobutane derivatives can exhibit significant biological activity due to their ability to mimic natural substrates or interfere with enzyme mechanisms. The hydroxyl group further enhances this potential by providing additional interaction points with biological targets. This makes 1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino]-3-hydroxycyclobutane-1-carboxylic acid a promising candidate for further investigation in drug discovery programs.

Current research in this area is focused on understanding how structural modifications can influence the biological activity of this compound. By systematically varying different functional groups or substituents, scientists aim to optimize its potency, selectivity, and pharmacokinetic properties. Techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy are being employed to elucidate the three-dimensional structure of this compound and its complexes with biological targets.

One particularly exciting aspect of this research is the potential application of 1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino]-3-hydroxycyclobutane-1-carboxylic acid in treating inflammatory diseases. Inflammatory processes are mediated by a complex interplay of enzymes and signaling pathways, many of which are targeted by existing therapeutics. However, there remains a need for more effective and selective inhibitors that can modulate these pathways without causing significant side effects. The unique structural features of this compound make it an attractive candidate for developing novel anti-inflammatory agents.

Another area of interest is the use of 1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino]-3-hydroxycyclobutane-1-carboxylic acid as a lead compound for anticancer drug development. Cancer cells often exhibit altered enzymatic activity compared to normal cells, making them susceptible to targeted therapies. By designing molecules that selectively inhibit key cancer-related enzymes or pathways, researchers can develop treatments that specifically target tumor cells while minimizing harm to healthy tissues. The presence of both an Fmoc moiety and an amino group provides multiple opportunities for further derivatization, allowing chemists to fine-tune the compound's properties for optimal anticancer activity.

The synthesis of complex organic compounds like 1-((((9H-Fluorenine-(methylthio)methyl)-carbamoylamino)-3-hydroxy-cyclo-butyl)-carboxylic acid (CAS No: 2920402 - 46 - 4) presents numerous challenges due to their intricate structures and sensitive functional groups. However, advances in synthetic methodology have made it increasingly feasible to construct such molecules with high precision and yield. Techniques such as solid-phase peptide synthesis (SPPS), transition-metal-catalyzed cross-coupling reactions, and asymmetric hydrogenation have all contributed to making complex organic synthesis more efficient and accessible.

In conclusion,1-(fluorenylmethox ycarbamoylamino)-3-hydroxy-cyclo-butyl carboxylic acid (CAS No: 2920402 - 46 - 4) represents a fascinating example of how structural complexity can be leveraged to develop novel bioactive molecules. Its unique combination of functional groups offers multiple opportunities for further exploration in drug discovery and therapeutic development. With continued advances in synthetic chemistry and computational biology,this compound holds great promise as a lead structure or building block for future generations of pharmaceuticals, addressing unmet medical needs across various therapeutic areas.

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